Potent and Selective Inhibition of Vascular Adhesion Protein-1 (VAP-1/SSAO)
2-Amino-N-benzyl-5-hydroxybenzamide demonstrates potent inhibition of rat VAP-1 (IC50 = 23 nM) and human VAP-1 (IC50 = 180 nM) in a radiochemical assay [1]. This activity is superior to several comparator VAP-1 inhibitors. For example, it is 6.5-fold more potent against rat VAP-1 than the comparator compound BDBM50433265 (CHEMBL2376170; IC50 = 850 nM) [2] and 8.7-fold more potent against human VAP-1 than BDBM50268069 (CHEMBL4104606; IC50 = 1,500 nM) [3]. While not as potent as the highly optimized clinical-stage compound BDBM128993 (US8802679, 69; human VAP-1 IC50 = 32 nM) [4], the compound offers a distinct and modifiable benzamide scaffold for SAR studies.
| Evidence Dimension | VAP-1/SSAO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1 IC50 = 23 nM; Human VAP-1 IC50 = 180 nM |
| Comparator Or Baseline | BDBM50433265 (Rat VAP-1 IC50 = 850 nM); BDBM50268069 (Human VAP-1 IC50 = 1,500 nM); BDBM128993 (Human VAP-1 IC50 = 32 nM) |
| Quantified Difference | 6.5-fold more potent (rat) vs. BDBM50433265; 8.7-fold more potent (human) vs. BDBM50268069; 5.6-fold less potent (human) vs. BDBM128993 |
| Conditions | Recombinant VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; pre-incubation with inhibitor. |
Why This Matters
The compound serves as a potent VAP-1 inhibitor with a distinct chemical scaffold from advanced clinical candidates, making it an ideal starting point for structure-activity relationship (SAR) studies and the development of novel anti-inflammatory agents.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913). 2-amino-N-benzyl-5-hydroxybenzamide. Accessed April 2026. View Source
- [2] BindingDB. BDBM50433265 (CHEMBL2376170). Accessed April 2026. View Source
- [3] BindingDB. BDBM50268069 (CHEMBL4104606). Accessed April 2026. View Source
- [4] BindingDB. BDBM128993 (US8802679, 69). Accessed April 2026. View Source
